![molecular formula C7H8N2O2 B2640510 2-(Pyridin-3-ylamino)acetic acid CAS No. 408509-71-7](/img/structure/B2640510.png)
2-(Pyridin-3-ylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Pyridin-3-ylamino)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is also known as an impurity of Risedronate Sodium 2.5-Hydrate .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-ylamino)acetic acid” can be represented by the SMILES notationOC(=O)Cc1cccnc1
. The molecular weight of this compound is 137.14 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-ylamino)acetic acid” include a molecular weight of 152.151 and a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
- Antibacterial Activity : Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids exhibit antibacterial properties . Researchers explore their potential as novel antibiotics.
- Antifungal and Antiviral Properties : These compounds also demonstrate antifungal and antiviral effects, making them relevant for infectious disease research .
- Anti-Inflammatory Agents : Imidazo[1,2-a]pyridine derivatives have anti-inflammatory potential, which could aid in treating inflammatory conditions .
- Cancer Therapeutics : Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment .
- Cardiovascular Disease Research : These compounds may have implications in cardiovascular health .
- Alzheimer’s Disease : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are being investigated for their role in Alzheimer’s disease management .
- Zolpidem (Fig. 1) : Widely used to treat short-term insomnia, zolpidem acts on γ-aminobutyric acid receptors, inducing sleep .
- Alpidem (Fig. 1) : Another derivative with hypnotic effects, alpidem, is used for brain function disorders .
- A straightforward method involves multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
- This approach offers advantages over multistage methods, improving overall yield and practicality .
- The ligand (6-methyl-pyridin-2-ylamino)-acetic acid can be synthesized rapidly by reacting 2-amino-6-methylpyridine with chloroacetic acid .
- Researchers explore its coordination with metals (e.g., copper) to enhance antibacterial activity .
Medicinal Chemistry and Drug Development
Insomnia Treatment
Chemical Synthesis and Multicomponent Reactions
Coordination Chemistry
NMR Spectroscopy
Safety And Hazards
Zukünftige Richtungen
The future directions for “2-(Pyridin-3-ylamino)acetic acid” could involve further exploration of its potential pharmacological effects, given the broad spectrum of biological activity exhibited by related compounds . Additionally, improvements in the synthesis process could also be a focus, as the current method involves the use of specific reagents that are difficult to source .
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-9-6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOOZPRBQQFWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961266 |
Source
|
Record name | N-Pyridin-3-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylamino)acetic acid | |
CAS RN |
408509-71-7 |
Source
|
Record name | N-Pyridin-3-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.